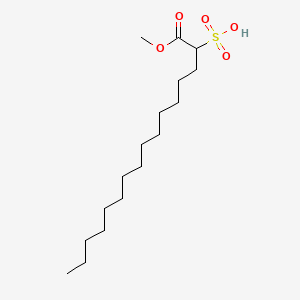
1-Methyl 2-sulfopalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulfopalmitate is typically synthesized through the sulfonation of methyl palmitate. The process involves the reaction of methyl palmitate with sulfur trioxide in a film reactor, such as a falling film reactor. The reaction is followed by aging, bleaching, and neutralization steps to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure consistent quality and yield. The process is optimized to control the concentration of active ingredients and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl 2-sulfopalmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form palmitic acid and methanol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Palmitic acid and methanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted palmitate derivatives.
Scientific Research Applications
1-Methyl 2-sulfopalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties
Mechanism of Action
1-Methyl 2-sulfopalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles that can encapsulate and solubilize hydrophobic substances. This property is crucial for its use in cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins .
Comparison with Similar Compounds
Sodium methyl 2-sulfolaurate: Another anionic surfactant with similar properties but derived from lauric acid.
Sodium dodecyl sulfate: A widely used surfactant with strong detergency but higher irritation potential.
Sodium lauryl ether sulfate: Known for its excellent foaming properties and mildness compared to sodium dodecyl sulfate
Uniqueness: 1-Methyl 2-sulfopalmitate stands out due to its balance of strong detergency, mildness, and biodegradability. It is particularly effective in hard water conditions and has a lower environmental impact compared to some other surfactants .
Properties
CAS No. |
58849-75-5 |
|---|---|
Molecular Formula |
C17H34O5S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-methoxy-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C17H34O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17(18)22-2)23(19,20)21/h16H,3-15H2,1-2H3,(H,19,20,21) |
InChI Key |
CBFFVBXZKOWOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


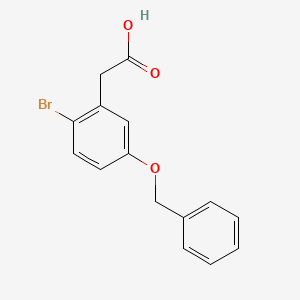
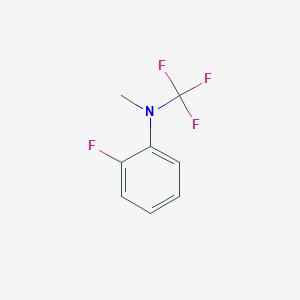
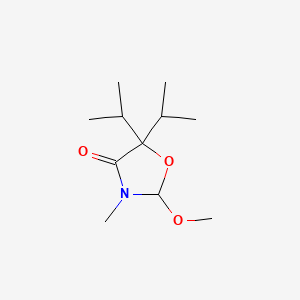
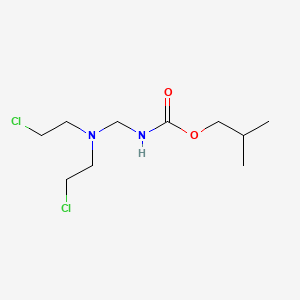

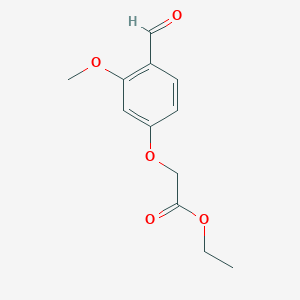
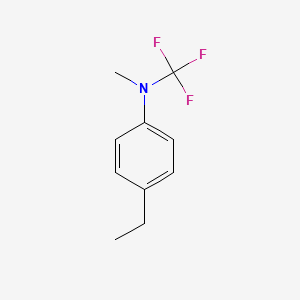
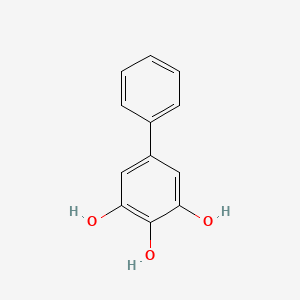
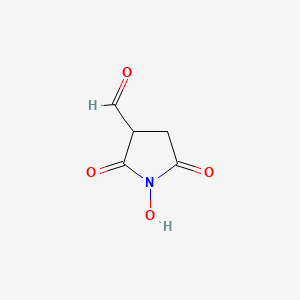
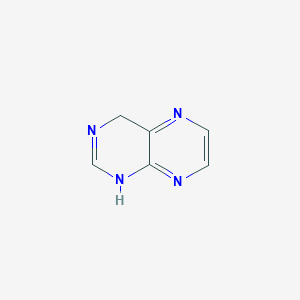
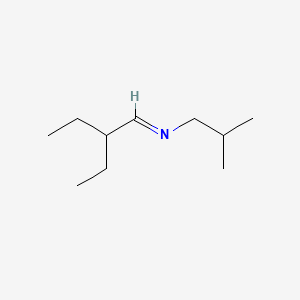


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
